Sodium oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBUQHMOMHUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | sodium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049781 | |
| Record name | Sodium oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.979 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, WHITE LUMPS OR POWDER. | |
| Record name | Sodium oxide (Na2O) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: reaction | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
2.3 g/cm³ | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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CAS No. |
1313-59-3 | |
| Record name | Sodium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium oxide (Na2O) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium oxide | |
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| Record name | Disodium oxide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SODIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3075U8R23D | |
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| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Melting Point |
1275 °C (sublimes) | |
| Record name | SODIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1653 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Theoretical and Computational Investigations of Sodium Oxide Systems
Density Functional Theory (DFT) Studies of Electronic and Structural Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the intrinsic properties of materials from first principles. In the context of sodium oxide (Na₂O), DFT studies have been instrumental in elucidating its electronic and structural characteristics. These theoretical approaches, often employing plane-wave basis sets with local-density approximation (LDA) or generalized gradient approximation (GGA) for exchange and correlation, provide fundamental insights into the material's behavior at an atomic level. researchgate.netaps.org
First-principles calculations based on DFT have been employed to determine the ground-state properties of this compound, which crystallizes in the cubic antifluorite structure. researchgate.netaps.org These calculations provide theoretical values for key parameters such as the lattice constant and cohesive energy, which are crucial for understanding the material's stability and structure.
Theoretical studies have calculated the cohesive energy and lattice parameter for Na₂O. researchgate.netaps.org For instance, one DFT study presented results for both the local-density approximation (LDA) and the generalized gradient approximation (GGA). researchgate.net The results from these calculations are generally in reasonable agreement with available experimental data and other theoretical work. researchgate.netaps.org DFT calculations have also been used to explore the electronic structure of Na₂O at the Hartree-Fock (HF) level to determine cohesive energies and lattice parameters. aps.org
| Parameter | Theoretical Value (LDA) | Theoretical Value (GGA) | Experimental Value |
|---|---|---|---|
| Lattice Parameter (Å) | 5.49 | 5.67 | 5.55 |
| Cohesive Energy (eV/formula unit) | 7.73 | 6.85 | 7.37 |
The electronic properties of this compound have been extensively investigated through DFT calculations, focusing on its band structure and charge density. These studies are critical for understanding its electrical conductivity and the nature of its chemical bonds.
Lattice dynamics, including phonon dispersion and vibrational spectra, are key to understanding the thermal properties of materials. DFT, and specifically Density Functional Perturbation Theory (DFPT), is a primary method for calculating these properties from first principles. materialsproject.org
Theoretical studies of Na₂O have successfully calculated its phonon spectra and phonon density of states. researchgate.netaps.org These calculations provide insights into the vibrational modes of the crystal lattice. From the phonon density of states, thermodynamic parameters such as the specific heat and Debye temperature can be derived under the harmonic approximation. researchgate.net Different functionals within DFT, such as LDA and GGA, can be used to compute the phonon dispersion curves and density of states. researchgate.net The calculated phonon spectra can be used to predict results for vibrational spectroscopy techniques. castep.org Advanced computational tools can automate the process of generating phonon spectra and predicting related thermal and thermodynamic properties. arxiv.org
Molecular Dynamics (MD) Simulations of Atomic-Scale Phenomena
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of materials, providing a dynamic picture of atomic-scale processes. For this compound systems, MD simulations are used to explore structural transformations, ionic transport, and the evolution of electronic properties over time.
Classical MD simulations utilize empirical potentials to model the interactions between atoms, allowing for the study of larger systems and longer timescales than first-principles methods. aip.org These simulations have been applied to sodium-containing glasses, such as sodium silicates and aluminosilicates, to understand their structure and properties. nih.govresearchgate.net
In these simulations, the structural arrangement of atoms, including coordination numbers and bond angle distributions, can be systematically analyzed. nih.gov For instance, in sodium aluminosilicate (B74896) glasses, MD simulations have shown that aluminum ions are primarily four-fold coordinated. nih.gov Such simulations are also used to investigate the dynamical behavior, which can be categorized into different regimes such as librating, static disorder, and dynamic disorder, especially in systems with rotational degrees of freedom. aip.org The structural and dynamical information obtained from classical MD can serve as a starting point for more computationally intensive ab initio simulations. arxiv.orgresearchgate.net
Ab initio molecular dynamics (AIMD) combines the principles of molecular dynamics with electronic structure calculations performed "on the fly," typically using DFT. nih.gov This method allows for the study of how the electronic structure of a system evolves as the atoms move.
AIMD simulations have been used to study ionic transport in amorphous sodium-containing materials. researchgate.net For example, in amorphous sodium disilicate (Na₂Si₂O₅), AIMD has shown that it is primarily a Na⁺ conductor, with simulations identifying the favorable pathways for sodium ion transport. researchgate.net The combination of classical MD and AIMD is a powerful approach; classical MD can generate an initial glass structure, which is then used as the starting configuration for a first-principles AIMD simulation. arxiv.orgresearchgate.net This combined approach has been used to study the structural and electronic properties of sodium tetrasilicate glass, revealing that the ab initio description improves the accuracy of structural characteristics like bond lengths and provides insights into how this compound affects the electronic band gap and charge distribution. arxiv.orgresearchgate.net
Nanoparticle Deposition and Interface Dynamics Simulations
The study of nanoparticle deposition is crucial for controlling the structure and function of materials in various applications. arxiv.org Computational methods, particularly classical molecular dynamics (MD) simulations, provide insights into the dynamic processes that are often difficult to observe experimentally. arxiv.org These simulations can explore the behavior of deposited nanoparticles over timescales of hundreds of picoseconds, allowing for the analysis of energy relaxation mechanisms and the evolution of the nanoparticle's structure until it reaches thermal equilibrium with the substrate. arxiv.org
In the context of sodium-related systems, MD simulations have been employed to study the deposition of 4 nm-sized sodium nanoparticles onto substrates like magnesium oxide. arxiv.org To achieve this, empirical force fields are developed that accurately account for the interactions between the highly polarizable sodium atoms and the surface, often validated against quantum mechanics/molecular mechanics simulations. arxiv.org
These simulations investigate various characteristics of the nanoparticles upon deposition, including their internal structure, contact angle, and aspect ratio, across a wide range of deposition energies. arxiv.org This spans from soft landing scenarios to high-energy multi-fragmentation regimes, providing a comprehensive understanding of the interface dynamics. arxiv.org The primary goal of such simulations is to understand the effects of different parameters at the molecular level on the adhesion and collision properties of nanoparticles on a solid surface. uwaterloo.ca
Machine Learning (ML) and Artificial Intelligence (AI) in this compound Research
The integration of artificial intelligence and machine learning is revolutionizing materials science, shifting the paradigm from traditional trial-and-error experimentation to a data-driven approach for accelerated materials discovery and development. illinois.edutechscience.com These computational tools are particularly impactful in the study of this compound systems, where they are used to predict material properties, screen for new stable compounds, and deepen the understanding of complex atomic-scale interactions. techscience.comumd.edu
Development of Machine-Learned Interatomic Potentials (MLIPs)
Large-scale atomistic simulations, which are essential for understanding material behavior, depend on interatomic potentials that can efficiently and accurately calculate the energy and forces within a system of atoms. researchgate.net While traditional, physics-based potentials have been used for decades, a new class of potentials based on machine learning has emerged, offering a balance between the high accuracy of quantum-mechanical calculations and the computational efficiency of classical models. researchgate.netyoutube.com
Machine-Learned Interatomic Potentials (MLIPs) are constructed by training ML models, such as neural networks or Gaussian process regression, on massive reference databases generated by high-accuracy quantum methods like Density Functional Theory (DFT). researchgate.netnih.gov Instead of relying on physical approximations of chemical bonding, MLIPs use high-dimensional regression to interpolate energies and forces from the reference data. researchgate.net This data-driven approach allows MLIPs to achieve near-quantum accuracy while significantly extending the accessible time and length scales of molecular dynamics simulations. lifeboat.com The development process involves generating a diverse training set that covers a wide range of atomic environments, ensuring the resulting model is robust and transferable. nih.gov
The core components of an MLIP system typically include:
Fingerprints or Symmetry Functions: These mathematical functions describe the local environment of each atom based on the distances and angles to its neighbors. youtube.com
Machine Learning Model: A model (e.g., a neural network) that takes the atomic fingerprints as input and outputs the atomic energy. youtube.comyoutube.com
Training Data: A large dataset of atomic structures with corresponding energies and forces calculated via DFT. youtube.com
Data-Driven Discovery and Screening of this compound Materials
Data-driven methodologies, powered by AI and ML, are accelerating the discovery of new this compound materials with tailored properties for applications such as sodium-ion batteries. illinois.eduumd.edu This approach combines high-throughput computational screening with machine learning to navigate the vast chemical space of possible compounds efficiently. techscience.comarxiv.org
The process begins with high-throughput computations, typically using DFT, to calculate the properties of a large number of known and hypothetical sodium-containing compounds. umd.edu These first-principles calculations generate extensive datasets on material properties like phase stability, voltage, and ion diffusion barriers. umd.eduresearchgate.net Machine learning models are then trained on this data to learn the complex relationships between a material's structure and its functional properties. researchgate.net
Once trained, these models can rapidly predict the properties of new candidate materials without the need for computationally expensive DFT calculations for every single structure. researchgate.net This enables the rapid screening of thousands of potential this compound compositions to identify promising candidates for experimental synthesis and validation. techscience.comumd.edu This synergy between high-throughput computation and machine learning significantly reduces the development cycle for new materials, transforming a process that once took decades into one that can be accomplished in months. illinois.edu
Computational Thermodynamics and Phase Stability of this compound Compounds
Computational thermodynamics is a powerful tool for understanding the phase stability and equilibria in material systems. For the sodium-oxygen (Na-O) system, methods like the CALPHAD (Calculation of Phase Diagrams) approach are used to develop thermodynamic models based on available experimental and theoretical data. researchgate.net Such models are crucial for predicting the behavior of sodium oxides under various conditions, which is essential for applications like sodium-based energy storage. umd.edu
The Na-O system is known to contain several solid phases, including this compound (Na₂O), sodium peroxide (Na₂O₂), and sodium superoxide (B77818) (NaO₂). tudelft.nl Computational studies, often complemented by experimental techniques like Differential Scanning Calorimetry, help to refine the Na-O phase diagram and clarify the thermodynamic properties of these compounds. researchgate.net
First-principles DFT calculations are widely used to determine the formation energies of different this compound structures and their various polymorphs. umd.edu By constructing an energy convex hull, researchers can predict the thermodynamically stable phases at a given composition. researchgate.netberkeley.edu For example, DFT calculations can predict the relative stability of different layered this compound polytypes (e.g., P2 and O3 structures), which is critical for their performance as cathode materials in sodium-ion batteries. berkeley.edu These computational investigations provide fundamental insights into phase transformations and stability, guiding the synthesis of new materials with desired electrochemical properties. umd.edu
Below is a table summarizing the crystal structures of known solid phases in the sodium-oxygen system based on computational and experimental reviews. tudelft.nl
| Compound | Formula | Crystal System | Space Group |
| This compound | Na₂O | Cubic | Fm3m |
| Sodium Peroxide | Na₂O₂ | Hexagonal | P62m |
| Sodium Superoxide | NaO₂ | Cubic | - |
Table 1: Crystal structures of solid phases in the Na-O system.
Structural Elucidation and Advanced Spectroscopic Characterization of Sodium Oxide Environments
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful, non-destructive technique that probes the local chemical environment of specific atomic nuclei. By measuring the interaction of nuclear spins with an external magnetic field and their surrounding electrons, it provides detailed information about coordination numbers, bond lengths, and the connectivity of atomic species. Magic Angle Spinning (MAS) is a crucial technique used to average out anisotropic interactions, leading to higher resolution spectra in solid samples. core.ac.uknih.gov
²³Na MAS NMR for Local Sodium Environments
²³Na, with a nuclear spin of I = 3/2, is a quadrupolar nucleus, which means its NMR spectrum is sensitive to the electric field gradient (EFG) at the nucleus, providing information about the symmetry of the local sodium environment. nih.gov ²³Na MAS NMR is instrumental in distinguishing between different sodium sites within a material. nih.gov For instance, in sodium-reduced mesoporous titanium oxides, ²³Na NMR has revealed two distinct sodium environments: one corresponding to sodium ions in the mesoporous channels and another to sodium ions intercalated into the metal framework. nih.gov
The chemical shift in ²³Na MAS NMR is highly sensitive to the local coordination and bonding of the sodium ion. In aluminosilicate (B74896) glasses, the ²³Na chemical shift moves to lower frequencies as the Si/Al ratio increases, which has been correlated with an increase in the average Na-O bond distance. geologyscience.ruresearchgate.net High-field ²³Na MAS NMR, by reducing the second-order quadrupolar broadening, allows for a more direct measurement of the chemical shift distribution and, consequently, a more accurate depiction of the Na atomic environment. geologyscience.ruresearchgate.net Studies on sodium borate (B1201080) glasses using ²³Na–²³Na homonuclear dipole–dipole couplings have indicated a statistical, rather than clustered, spatial distribution of sodium ions. researchgate.net
In paramagnetic materials like sodium birnessite (a layered manganese oxide), the hyperfine shifts observed in ²³Na MAS NMR spectra provide insights into the proximity of sodium ions to paramagnetic centers such as Mn³⁺ and Mn⁴⁺. geoscienceworld.orgdoi.orgminsocam.org The magnitude of these shifts can help determine the location of Na⁺ ions within the interlayer spaces and their coordination with the surrounding oxide layers. geoscienceworld.orgdoi.org
Interactive Data Table: ²³Na NMR Parameters in Various Sodium-Containing Oxides
| Material System | Magnetic Field (T) | Isotropic Chemical Shift (δ_iso) (ppm) | Quadrupolar Parameter (P_Q) (MHz) | Inferred Sodium Environment |
| Sodium Aluminosilicate Glass (R=0.7) | 18.8 | -5.9 | ~2.5 | Shorter average Na-O distance |
| Sodium Aluminosilicate Glass (R=6) | 18.8 | -17.1 | ~2.5 | Longer average Na-O distance |
| Triclinic Sodium Birnessite (NaBi-II) | 14.1 | Two resolved sites | Large asymmetry | Distorted Na⁺ environments near Mn³⁺-rich regions |
| Sodium Gallium Silicate (B1173343) | Not specified | General trend observed | Evaluated via MQMAS | Increasing δ_iso with decreasing coordination number and interatomic distance |
Note: R = Si/Al ratio. Data sourced from multiple research findings. geologyscience.ruminsocam.orgrsc.org
²⁹Si and ²⁷Al MAS NMR for Network Connectivity in Silicate and Aluminosilicate Systems
In silicate and aluminosilicate materials, the network structure is defined by the connectivity of SiO₄ and AlO₄ tetrahedra. ²⁹Si MAS NMR is a primary tool for probing this connectivity. The chemical shift of ²⁹Si is sensitive to the number of bridging oxygens (BO) connecting it to other tetrahedral units (Si or Al), denoted as Qⁿ species, where 'n' is the number of bridging oxygens. For example, Q⁴ represents a fully networked silicon tetrahedron, while Q³ has one non-bridging oxygen (NBO). illinois.edugeoscienceworld.org In sodium silicate glasses, ²⁹Si NMR has been used to quantify the relative amounts of different Qⁿ sites, revealing how the addition of Na₂O depolymerizes the silicate network by creating NBOs. illinois.edushu.ac.uk Two-dimensional ²⁹Si COSY (Correlation Spectroscopy) NMR experiments have provided direct evidence for the interconnection of different Q sites on a nearest-neighbor level. illinois.edu
²⁷Al MAS NMR provides information on the coordination environment of aluminum, which can exist in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) coordination. core.ac.ukresearchgate.net In aluminosilicate gels, ²⁷Al MAS NMR helps to distinguish between aluminum incorporated into the silicate framework (Al(IV)) and extra-framework aluminum (EFAL), which can act as a charge-balancing species. nih.govrsc.org Double-resonance techniques like ²⁹Si{²⁷Al} TRAPDOR (TRAnsfer of Populations in DOuble Resonance) can confirm the presence of Si-O-Al linkages, providing direct evidence of aluminum incorporation into the silicate network. nih.govrsc.org
Interactive Data Table: Typical Chemical Shift Ranges for Si and Al Species
| Nucleus | Species | Description | Typical Chemical Shift Range (ppm) |
| ²⁹Si | Q⁴(mAl) | Tetrahedral Si with m Al neighbors | -80 to -110 |
| ²⁹Si | Q³ | Tetrahedral Si with one NBO | -75 to -95 |
| ²⁹Si | Q² | Tetrahedral Si with two NBOs | -70 to -85 |
| ²⁷Al | Al(IV) | Tetrahedral Aluminum | 50 to 80 |
| ²⁷Al | Al(V) | Pentahedral Aluminum | 20 to 40 |
| ²⁷Al | Al(VI) | Octahedral Aluminum | 0 to 20 |
Note: Chemical shift ranges can vary depending on the specific composition and structure of the material. Data compiled from various studies. core.ac.ukillinois.edunih.gov
¹¹B NMR for Borate Species Analysis
In borate and borosilicate glasses, boron can exist in two primary coordination environments: trigonal BO₃ units and tetrahedral BO₄ units. nih.gov ¹¹B MAS NMR is highly effective at distinguishing between these two species due to their significantly different chemical shifts and quadrupolar interactions. nih.govsci-hub.se The addition of network modifiers like Na₂O to borate glass converts BO₃ units into BO₄⁻ units, a process that can be quantitatively monitored by ¹¹B NMR. shu.ac.ukresearchgate.net
Advanced techniques like ¹¹B Multiple Quantum MAS (MQMAS) NMR can resolve different types of BO₃ units, such as those within and outside of boroxol rings, providing a more detailed picture of the borate network structure. mdpi.com Furthermore, heteronuclear correlation experiments, such as ¹¹B{²³Na} REDOR (Rotational Echo Double Resonance), can probe the spatial proximity of sodium ions to different boron species, indicating that Na⁺ ions are closely associated with the negatively charged BO₄⁻ units for charge compensation. researchgate.netrsc.org
Interactive Data Table: ¹¹B NMR Characteristics for Boron Species
| Boron Species | Coordination | Description | Typical Isotropic Chemical Shift (δ_iso) (ppm) |
| BO₃ (ring) | 3 | Trigonal boron in a boroxol ring | ~16-19 |
| BO₃ (non-ring) | 3 | Trigonal boron not in a ring structure | ~12-15 |
| BO₄ | 4 | Tetrahedral boron | ~0 to -3 |
Note: Chemical shifts are approximate and can be influenced by the surrounding network structure and cation type. Data based on multiple sources. researchgate.netmdpi.comstanford.edu
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the electronic structure and local geometric arrangement of atoms. uu.nl It is particularly valuable for studying disordered materials where long-range order is absent. XAS can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nlrsc.orgrsc.org
XANES and EXAFS for Elemental Oxidation States and Local Structure
XANES, the region near the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. uu.nlsynchrotron-soleil.fr The energy position of the absorption edge is sensitive to the valence state of the element; a higher oxidation state generally results in a shift of the edge to higher energy. For example, in sodium-ion battery cathode materials, Mn K-edge XANES can track the reversible changes in the manganese oxidation state during charging and discharging cycles. synchrotron-soleil.fr
EXAFS refers to the oscillations in the absorption coefficient at energies above the edge. aip.org These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield precise information about the bond distances, coordination numbers, and types of neighboring atoms for a specific element. rsc.orgresearchgate.net In sodium aluminosilicate glasses, Na K-edge EXAFS has been used to determine Na-O bond distances, which were found to be in the range of 2.56 to 2.62 Å. researchgate.net Similarly, Al K-edge EXAFS confirmed the tetrahedral coordination of aluminum in these glasses. researchgate.net
Interactive Data Table: Structural Information from EXAFS/XANES
| Material System | Probed Element (Edge) | Technique | Key Finding |
| Na-ion Battery Cathode (Na₂/₃[Zn₁/₉Mn₇/₉□₁/₉]O₂) | Mn (K-edge) | XANES/EXAFS | Reversible variation of Mn-O and Mn-Mn bond lengths, indicating structural stability. synchrotron-soleil.fr |
| Sodium Aluminosilicate Glasses | Na (K-edge) | EXAFS | Na-O distances range from 2.56 to 2.62 Å. researchgate.net |
| Sodium Aluminosilicate Glasses | Al (K-edge) | EXAFS | Al is tetrahedrally coordinated with Al-O distances near 1.77 Å. researchgate.net |
| NiS₂/C Composite Anode | Ni (K-edge) | XANES/EXAFS | Revealed the reduction/oxidation of Ni during the electrochemical cycling process. rsc.org |
Resonant Inelastic X-ray Scattering (RIXS) for Anionic Redox Mechanisms
Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out spectroscopic technique that provides even more detailed electronic structure information than conventional XAS. aip.orgfrontiersin.org By measuring the energy of the inelastically scattered photons, RIXS can probe low-energy electronic excitations, such as d-d excitations in transition metals and charge transfer excitations. diva-portal.org
A particularly important application of RIXS is in the study of anionic redox mechanisms in high-energy battery materials. synchrotron-soleil.fruu.se In some sodium-ion and lithium-ion battery cathodes, charge compensation during delithiation/desodiation can occur not only through the oxidation of the transition metal cation but also through the oxidation of oxygen anions (O²⁻ to O₂ⁿ⁻). researchgate.net O K-edge RIXS is a powerful tool to detect and characterize these oxidized oxygen species. aip.org For instance, in materials like Na₂/₃Mg₁/₃Mn₂/₃O₂, a distinct feature in the O K-edge RIXS map emerges upon charging, providing a clear fingerprint of lattice oxygen redox activity. frontiersin.org This information is crucial for understanding the capacity and stability of next-generation battery cathodes. uu.seresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material. For sodium oxide, XPS is crucial for analyzing its surface chemistry, particularly the oxidation states of sodium and oxygen.
In XPS analysis of sodium-containing compounds, the primary region of interest is the Na 1s peak. The binding energy of this peak provides information about the chemical environment of the sodium atoms. For sodium compounds in general, the Na 1s binding energy typically falls within a narrow range of 1071–1071.5 eV. Studies on various materials containing this compound have reported Na 1s binding energies around 1071.6 eV to 1072.2 eV. The subtle shifts within this range can be indicative of interactions with other elements in a composite material. For example, the presence of ruthenium in an iron oxide matrix can influence the Na 1s binding energy.
The O 1s peak is also of significant importance. In metal oxides, the O 1s spectrum is often complex. A peak at approximately 530 eV is typically assigned to lattice oxygen in the metal oxide. Another feature around 531 eV has often been attributed to oxygen-deficient regions, but recent studies suggest it can be explained by strongly bound water molecules or surface hydroxyl groups. A third peak at higher binding energies (around 532 eV) is generally associated with surface-adsorbed oxygen-containing species.
It is important to note that sodium is a highly reactive metal, and XPS spectra usually reveal sodium compounds rather than the pure metal. The presence of sodium can sometimes indicate contamination from handling if not properly controlled.
Table 1: Representative XPS Binding Energies for Sodium and Oxygen in this compound Environments
| Element & Orbital | Binding Energy (eV) | Assignment |
| Na 1s | 1071 - 1072.2 | Sodium in various compounds |
| Na 2s | ~64 | Sodium in compounds |
| O 1s | ~530 | Lattice Oxygen (O²⁻) |
| O 1s | ~531 | Surface Hydroxyls / Chemisorbed Water |
| O 1s | ~532 | Adsorbed Oxygen Species |
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Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the bonding and structural arrangements of molecules and crystal lattices by probing their vibrational modes.
FTIR Spectroscopy is a technique that measures the absorption of infrared radiation by a material, which corresponds to the vibrational transitions of its chemical bonds. In the context of materials containing this compound, FTIR can identify the presence of specific metal-oxygen bonds. For instance, in complex oxides, bands observed in the range of 443 cm⁻¹ to 873 cm⁻¹ are indicative of metal-oxygen stretching and bending vibrations. A peak observed around 1453 cm⁻¹ has been attributed to the Na-O bond in certain complex materials.
Raman Spectroscopy is a complementary technique that involves inelastic scattering of monochromatic light, usually from a laser source. The resulting shift in energy of the scattered photons provides information about the vibrational modes of a system. Raman spectroscopy is particularly useful for studying the structure of glasses and crystalline materials. For sodium phosphate (B84403) glasses, Raman spectra can reveal the presence of different phosphate structural units (Qⁿ species). Studies on sodium iron oxides have used Raman spectroscopy to obtain fundamental spectra of synthesized pure compounds like Na₄FeO₃, Na₃FeO₃, and Na₅FeO₄ at room temperature, finding distinguishable patterns for each oxide.
In some applications, such as in sodium-oxygen batteries, Raman spectroscopy can help identify discharge products. For example, a peak at 1156 cm⁻¹ is characteristic of the superoxide (B77818) species (NaO₂), while standard signals for sodium peroxide (Na₂O₂) are expected around 735 and 791 cm⁻¹.
Table 2: Selected Vibrational Frequencies for this compound and Related Compounds
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | 1453 | Na-O bond in a complex oxide |
| FTIR | 443 - 873 | Metal-Oxygen vibrations in complex oxides |
| Raman | 735, 791 | Expected signals for Na₂O₂ |
| Raman | 1156 | Superoxide (NaO₂) species |
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Diffraction Techniques for Crystalline Structure and Phase Analysis
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystal structure.
For this compound (Na₂O), XRD studies have confirmed its cubic crystal structure with the space group Fm-3m. The lattice parameter of Na₂O has been determined through powder diffraction experiments. High-pressure XRD studies using synchrotron radiation have investigated the behavior of Na₂O under extreme conditions, revealing a transformation to an amorphous state between 15.9 and 17.3 GPa. This amorphous structure recrystallizes upon decompression.
XRD is also crucial for phase identification in multi-component systems. For example, in studies of materials for sodium-ion batteries or catalysts, XRD is used to identify the crystalline phases present, including this compound. In the synthesis of sodium hafnium disilicate, XRD with Rietveld refinement was used to determine the crystal structure and confirm its isomorphism with the sodium zirconium disilicate phase.
Table 3: Crystallographic Data for this compound (Na₂O)
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Fm-3m (No. 225) |
| Atoms per unit cell | 12 (8 Na, 4 O) |
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Multi-Spectroscopic Approaches for Comprehensive Structural Analysis
A comprehensive understanding of complex materials containing this compound often requires the integration of multiple spectroscopic techniques. This approach allows for a correlative analysis of the material's bulk structure, surface chemistry, and local atomic environments.
For instance, in the study of all
Mechanistic Investigations of Chemical Reactivity and Kinetics Involving Sodium Oxide
Reaction Pathways and Mechanisms in Alkali-Oxide Systems
Sodium oxide (Na₂O) is a strongly basic oxide that participates in a variety of chemical reactions. Its reactivity is primarily attributed to the presence of the oxide ion (O²⁻), which is a potent base. libretexts.org
A fundamental reaction of this compound is its exothermic and irreversible reaction with water to form sodium hydroxide (B78521) (NaOH). libretexts.orgwikipedia.org This reaction classifies this compound as a base anhydride (B1165640) of sodium hydroxide. wikipedia.org
Reaction with Water: Na₂O + H₂O → 2NaOH libretexts.orgwikipedia.org
Similarly, as a strong base, this compound readily reacts with acids to form a salt and water. For instance, with dilute hydrochloric acid, it produces sodium chloride. libretexts.org
Reaction with Acids: Na₂O + 2HCl → 2NaCl + H₂O libretexts.org
In the context of gasification, this compound acts as a catalyst in the CO₂ gasification of carbon. The mechanism involves a reversible oxidation of the catalyst by CO₂ to form CO, followed by an irreversible reduction step where the oxidized catalyst decomposes. This process is inhibited by carbon monoxide, which reduces the number of oxidized catalytic sites on the surface. osti.govcapes.gov.br
This compound can also be involved in reversible hydrogen absorption and desorption processes. It reacts with hydrogen gas (H₂) to form sodium hydride (NaH) and sodium hydroxide (NaOH). This system has potential applications in reversible hydrogen storage, with a hydrogen capacity of up to 3.0 wt.%. The dehydrogenation of the resulting NaH-NaOH system occurs at a lower temperature than for NaH alone, suggesting a synergistic interaction between the protic hydrogen in NaOH and the hydridic hydrogen in NaH. researchgate.net
Reversible Hydrogenation/Dehydrogenation: Na₂O + H₂ ↔ NaH + NaOH researchgate.net
Furthermore, in high-temperature synthesis, such as in glassmaking, this compound is not typically added directly. Instead, its equivalent is introduced in the form of sodium carbonate (Na₂CO₃), which decomposes at high temperatures to yield this compound and carbon dioxide. The resulting this compound then acts as a flux, lowering the melting temperature of silica (B1680970). wikipedia.org
Decomposition of Sodium Carbonate in Glassmaking: Na₂CO₃ → Na₂O + CO₂ wikipedia.org
The subsequent reaction with silica forms sodium silicate (B1173343). wikipedia.org
Reaction with Silica: Na₂O + SiO₂ → Na₂SiO₃ wikipedia.org
Ionic Conductivity and Diffusion Mechanisms in this compound-Based Electrolytes
This compound is a key component in various solid-state electrolytes developed for all-solid-state sodium-ion batteries (SIBs). These materials exhibit ionic conductivity through the transport of sodium ions (Na⁺) within their crystal structures. The efficiency of this transport is governed by factors such as the crystal structure, lattice dynamics, grain boundaries, and the presence of defects. acs.org The ionic conductivity (σ) is a thermally activated process that generally follows the Arrhenius equation, where higher concentrations of mobile ions and lower activation energies (Ea) are crucial for achieving high conductivity at ambient temperatures. acs.org
The primary mechanisms for ionic diffusion in these oxide-based electrolytes are vacancy diffusion, interstitial site migration, and knock-on or correlation-based movement through grain boundaries. acs.org
Na-β-Alumina (Na-β-Al₂O₃ and Na-β''-Al₂O₃): In Na-β-Al₂O₃ and its polymorph Na-β''-Al₂O₃, the structure consists of spinel blocks of aluminum and oxygen ions separated by conduction planes containing sodium and oxygen ions. Ionic conduction occurs exclusively within these two-dimensional conduction planes. acs.org The size of the mobile cation plays a critical role; sodium ions have been found to be the optimal size for this structure, leading to the highest diffusivity and lowest migration energy compared to other monovalent ions. mit.edu
NASICON-type Electrolytes (e.g., Na₃Zr₂Si₂PO₁₂): NASICON (Na Super Ionic Conductor) materials possess a rigid three-dimensional framework of corner-sharing ZrO₆ octahedra and (Si/P)O₄ tetrahedra. This structure creates interconnected channels that form pathways for Na⁺ migration. researchgate.net The diffusion mechanism is three-dimensional, involving a continuous exchange of sodium ions between different interstitial sites (Na(1) and Na(2)). acs.org Density functional theory studies have identified both inner-chain (Na⁺ moving within a diffusion chain) and inter-chain (Na⁺ moving across chains) processes, with activation energies of approximately 230 meV and 260 meV, respectively. researchgate.net The presence of excess sodium can influence the dominant diffusion mechanism at different temperatures. acs.org
Interactive Table: Ionic Conductivity of this compound-Based Electrolytes
| Electrolyte Material | Ionic Conductivity (S cm⁻¹) at Room Temp. | Activation Energy (eV) | Diffusion Mechanism |
|---|---|---|---|
| Na₂Zn₂TeO₆ (NZTO) | 0.57 x 10⁻³ researchgate.net | - | 2D, between layers |
| Na₃Zr₂Si₂PO₁₂ (NASICON) | ~10⁻⁴ - 10⁻³ mdpi.com | 0.23 - 0.26 researchgate.net | 3D, through channels |
| Na-β''-Al₂O₃ | ~10⁻² - 10⁻³ acs.org | - | 2D, in conduction planes |
| Na₂Ni₂TeO₆ (NNTO) | 3.8 x 10⁻⁴ nih.gov | - | 2D, between layers |
| NaBH₄-PEO Composite | 1.6 x 10⁻³ (at 45°C) mdpi.com | - | Amorphous matrix conduction |
Redox Mechanisms in Layered Oxide Cathode Materials
Layered transition metal oxides (NaₓTMO₂), which contain this compound as a fundamental component, are prominent cathode materials for sodium-ion batteries (SIBs). Their electrochemical performance relies on reversible redox reactions that occur during the intercalation and deintercalation of Na⁺ ions. acs.org The charge compensation mechanism can involve both cationic (transition metal) and anionic (oxygen) redox processes.
Cationic Redox: Traditionally, the capacity of cathode materials is derived from the oxidation and reduction of the transition metal (TM) ions (e.g., Mn, Co, Ni). rsc.org However, the initial sodium content in many promising layered oxides is often low, which limits the capacity achievable through cationic redox alone. rsc.org A significant challenge in Mn-based layered oxides is the migration of TM ions into the sodium layers, which can be created during charging. This migration leads to irreversible structural changes and a decline in electrochemical performance. mdpi.com
Anionic Redox: To overcome the capacity limitations of cationic redox, materials that can activate anionic redox reactions (ARRs), specifically of the lattice oxygen, have been developed. rsc.orghep.com.cn This process involves the oxidation of O²⁻ to (O₂)ⁿ⁻ peroxo-like species, providing additional capacity. acs.org However, activating anionic redox is not without challenges:
Irreversible Oxygen Loss: Excessive oxygen redox can lead to the irreversible release of O₂ gas, causing structural degradation, voltage fading, and rapid capacity decay. rsc.orgacs.org
Voltage Hysteresis: The oxidation of oxygen ions often results in significant voltage hysteresis, where the charging voltage curve deviates severely from the discharging curve. rsc.org
Structural Instability: The slip of TMO₂ layers can induce irreversible phase transitions (e.g., from P2 to OP4/O2), leading to large volume changes and structural instability. rsc.org
Strategies for Stabilizing Anionic Redox: Researchers are exploring various strategies to harness the benefits of anionic redox while mitigating its drawbacks.
Elemental Doping/Substitution: Doping with elements like lithium, copper, or zinc can stabilize the structure and enhance the reversibility of anionic redox. acs.orgmdpi.com For example, the introduction of copper can lead to a "reductive coupling mechanism" where strong covalent Cu–(O–O) bonding suppresses excessive oxygen oxidation and cation migration. acs.org Similarly, Zr⁴⁺ doping can strengthen the TMO₂ layer and enlarge the Na⁺ layer, improving structural stability and reducing diffusion resistance. researchgate.net
Surface Modification: Applying surface coatings, such as ZrO₂ or Na₂S, can protect the cathode material from side reactions with the electrolyte and inhibit the release of lattice oxygen. researchgate.netnih.gov
Interactive Table: Characteristics of Redox Mechanisms in Layered Oxide Cathodes
| Redox Mechanism | Description | Advantages | Challenges | Mitigation Strategies |
|---|---|---|---|---|
| Cationic Redox | Oxidation/reduction of transition metal ions (e.g., Mn³⁺/Mn⁴⁺) during Na⁺ (de)intercalation. rsc.org | Good structural stability in some systems. | Limited specific capacity due to available redox states. rsc.org | - |
| Anionic Redox | Oxidation/reduction of lattice oxygen ions (O²⁻/(O₂)ⁿ⁻). hep.com.cn | Higher specific capacity and energy density. hep.com.cn | Irreversible O₂ release, structural degradation, voltage hysteresis. rsc.orgacs.org | Elemental doping (Cu, Zr), surface coatings (ZrO₂, Na₂S). acs.orgresearchgate.netnih.gov |
Chemical Durability and Leaching Kinetics in Immobilization Matrices
This compound is a common component in glass matrices, particularly sodium borosilicate glasses, used for the immobilization of radioactive waste. The long-term stability and safety of this storage method depend on the chemical durability of the glass, specifically its resistance to leaching of components when in contact with water. mdpi.com
The primary mechanisms of glass corrosion in aqueous solutions involve ion exchange and matrix dissolution. cas.cz In the case of sodium-containing glasses, an ion exchange process occurs where sodium ions (Na⁺) from the glass are leached into the solution and replaced by hydrogen ions (H⁺) or hydronium ions (H₃O⁺) from the water. cas.czresearchgate.net This selective leaching of alkali ions can occur while the silica network remains largely intact. cas.cz
Factors Influencing Leaching Kinetics:
Glass Composition: The composition of the glass matrix is a critical factor determining its chemical durability.
Na₂O Content: Increasing the this compound content in borosilicate glasses generally reduces their chemical durability, leading to higher leaching rates. mdpi.com Studies on 55P₂O₅-2Cr₂O₃-(43-x)Na₂O-xPbO glasses showed that substituting Na₂O with PbO significantly improved chemical durability by forming more resilient Pb-O-P covalent bonds. scirp.org
Fe₂O₃ Content: The addition of ferric oxide (Fe₂O₃) to sodium borosilicate glasses has been shown to increase their chemical durability. researchgate.netktu.lt
Al₂O₃ Content: In sodium aluminosilicate (B74896) glasses, the rate of sodium exchange changes with the alumina (B75360) content, a factor that cannot be explained solely by the number of non-bridging oxygen sites in the glass. researchgate.net
pH of the Leaching Solution: The durability of glasses is highly dependent on the pH of the contacting solution. Borate-based glasses, for instance, are tested in acidic, neutral, and basic solutions to understand their dissolution mechanisms under various conditions. arxiv.org
Temperature: Leaching is a thermally activated process, and higher temperatures generally accelerate the dissolution rate. scirp.org
The kinetics of component extraction can be studied by measuring the concentration of leached ions in the solution over time. For iron-containing sodium borosilicate glasses leached in boiling 3M HCl, the time required for through-leaching a 0.5 mm layer varied with the Na₂O content. ktu.lt
Interactive Table: Effect of Composition on Chemical Durability
| Glass System | Modifier Change | Effect on Chemical Durability | Leaching Rate (Dʀ) in g·cm⁻²·min⁻¹ (at 90°C) |
|---|---|---|---|
| 55P₂O₅-2Cr₂O₃-(43-x)Na₂O-xPbO scirp.org | Increase PbO, Decrease Na₂O | Improved | Decreased from 3.82 x 10⁻⁷ to 3.47 x 10⁻⁹ |
| 8Na₂O·(22-x)B₂O₃·70SiO₂·xFe₂O₃ researchgate.netktu.lt | Increase Fe₂O₃ | Improved | Leaching rate decreased |
| (Na₂O)ₓ(MO)ᵧ(SiO₂)z researcher.life | Higher Na₂O content | Reduced | Na leaching increased |
Surface Reactivity and Catalytic Reaction Kinetics
The surface of this compound and materials containing it exhibits significant reactivity, enabling its use as a catalyst or promoter in various chemical reactions. The catalytic activity is often linked to the basic nature of Na₂O and its ability to interact with reactants and modify the properties of other catalytic materials.
CO₂ Gasification of Carbon: this compound catalyzes the gasification of carbon by carbon dioxide. The proposed mechanism involves the oxidation of the catalytic surface by CO₂ to produce CO, followed by the decomposition of the oxidized species. This process is reversible, and the presence of CO can inhibit the reaction by reducing the number of active oxidized sites on the catalyst surface. The catalyst serves to increase the amount of oxygen on the carbon surface and lower the activation energy of the reduction step. osti.govcapes.gov.br
Fischer-Tropsch Synthesis: In Fischer-Tropsch synthesis, alkali metals like sodium are used as promoters for iron-based catalysts. Doping iron oxide catalysts with sodium has been observed to induce higher carburization rates and increase the basicity of the catalyst. This promotion can shift the selectivity of the reaction towards desired products. Specifically, sodium promotion has been linked to improved catalyst stability by preventing the reoxidation of active sites. mdpi.com
Oxidative Coupling of Methane: In catalysts for the oxidative coupling of methane, such as Na/MnO, the interaction between this compound and the support is crucial. On a MnO(100) surface, this compound (Na₂O) and sodium peroxide (Na₂O₂) are the primary oxides formed after oxidation. Heating can lead to a solid-state reaction between the sodium oxides and the MnO substrate, forming a NaMnO₂-like surface compound. The strong interaction between CO₂ and this compound islands can form sodium carbonate (Na₂CO₃) on the surface, which influences the catalytic cycle. osti.gov
Ethylene (B1197577) Oxidation: The presence of sodium species on the surface of a Pt/YSZ (Yttria-Stabilized Zirconia) catalyst can significantly affect its catalytic and electrocatalytic properties for ethylene oxidation. At low coverages, sodium can act as an electronic promoter. The reaction mechanism can shift from electrophilic to electrophobic depending on the sodium coverage and the partial pressure of oxygen. At high coverages, sodium can accumulate as sodium oxides within the pores of the catalyst film. researchgate.net
Advanced Materials Science and Engineering Applications of Sodium Oxide
Sodium Oxide in Advanced Glass Science and Engineering
In the realm of glass science, this compound is indispensable for creating a wide range of materials, from everyday items to highly specialized products for biomedical and technological applications.
Role as a Network Modifier in Silicate (B1173343) and Borosilicate Glasses
This compound functions as a powerful network modifier in silicate (SiO₂) and borosilicate (B₂O₃-SiO₂) glasses. researchgate.netscirp.orglibretexts.org The glass network is a three-dimensional structure of covalently bonded silicon-oxygen (Si-O-Si) or boron-oxygen (B-O-B) linkages. researchgate.net The addition of Na₂O introduces oxygen atoms that break these strong bonds, leading to the formation of non-bridging oxygens (NBOs). researchgate.netlibretexts.org This disruption reduces the degree of polymerization and connectivity within the network. researchgate.netmdpi.com
The practical consequence of this modification is a significant reduction in the melting temperature and viscosity of the glass melt, which facilitates manufacturing and forming processes. uomustansiriyah.edu.iq Furthermore, the introduction of sodium ions (Na⁺) into the glass structure imparts ionic conductivity. researchgate.net
Impact on Structural Connectivity and Elastic Properties of Glass Networks
The structural changes induced by this compound directly influence the mechanical properties of the glass. The decrease in network connectivity results in a less rigid structure. mdpi.comijmmm.org Consequently, the elastic properties, such as Young's modulus and shear modulus, tend to decrease with increasing Na₂O content. ijmmm.org This relationship allows for the precise tuning of the mechanical behavior of glasses for specific engineering requirements. Molecular dynamics simulations have shown a good correlation between the concentration of Na₂O and the resulting elastic constants. researchgate.net
Table 1: Effect of Na₂O Substitution on Glass Transition Temperature (Tg)
| Glass Composition (mol.%) | Tg (°C) |
| 55SiO₂–25Al₂O₃–20La₂O₃ | 874 |
| 55SiO₂–25Al₂O₃–5La₂O₃–15Na₂O | Value not provided |
| 55SiO₂–25Al₂O₃–20Na₂O | 790 |
| Data sourced from a study on lanthanum aluminosilicate (B74896) glasses, demonstrating that substituting La₂O₃ with Na₂O significantly lowers the glass transition temperature, indicating a less tightly bonded network structure. mdpi.com |
This compound in Bioactive Glass Formulations and Biomedical Applications
This compound is a key ingredient in many bioactive glass compositions, such as the well-known 45S5 Bioglass®, which has the composition 45 wt% SiO₂, 24.5 wt% Na₂O, 24.5 wt% CaO, and 6 wt% P₂O₅. ontosight.aiaston.ac.uk These materials are designed to bond with living tissue, making them suitable for bone grafts and tissue engineering scaffolds. ontosight.aimdpi.com
The bioactivity mechanism is initiated by a rapid ion exchange between the Na⁺ ions in the glass and H⁺ ions from surrounding bodily fluids. aston.ac.ukmdpi.com This process leads to the formation of a silica-rich gel layer on the glass surface, which provides a favorable environment for the nucleation and growth of a hydroxyapatite-like layer. ontosight.aimdpi.com This layer is chemically similar to the mineral component of bone, facilitating a strong and stable bond between the implant and the host tissue. mdpi.com While some studies show that bioactivity can be achieved in sodium-free glasses, Na₂O is traditionally included to increase the dissolution rate of the glass by disrupting the silicate network. mdpi.comaston.ac.uknih.gov
Table 2: Common Bioactive Glass Compositions (mol.%)
| Glass Name | SiO₂ | Na₂O | CaO | P₂O₅ | Other |
| 45S5 Bioglass® | 46.1 | 24.4 | 26.9 | 2.6 | - |
| 1d Glass | Similar to 45S5 | <5 | >24.5 | Similar to 45S5 | MgO, CaF₂ |
| S70C30 | 70 | - | 30 | - | - |
| This table compares the composition of the original 45S5 Bioglass® with other formulations, highlighting the significant role of this compound. mdpi.com |
Optical and Radiation Shielding Properties of this compound-Containing Glasses
The addition of this compound to glass formulations influences their optical properties by modifying the refractive index. researchgate.net In the context of radiation shielding, the density of the glass is a primary factor in its ability to attenuate ionizing radiation like X-rays and gamma rays. While sodium is a light element, its role as a flux enables the incorporation of high-atomic-number elements, such as lead (Pb) and bismuth (Bi), into the glass matrix. chalcogen.roresearcher.life These heavy elements are very effective at absorbing radiation. Therefore, Na₂O is a crucial component in developing glasses for radiation shielding applications in medical imaging facilities and the nuclear industry, as it helps create a workable glass with high-density components. mdpi.comnih.govresearchgate.net Studies on tellurite-based glasses have shown that adjusting the Na₂O content can optimize shielding performance. mdpi.comnih.govresearchgate.net
This compound in Ceramic Materials Science and Technology
In the ceramics industry, this compound is a vital component, primarily used for its fluxing capabilities during high-temperature processing.
Fluxing Agent in Ceramic Sintering Processes
This compound acts as a powerful fluxing agent in the firing of ceramic bodies. zschimmer-schwarz-ceramco.itdigitalfire.com It is typically introduced into ceramic formulations through raw materials like feldspar. digitalfire.comustb.edu.cn During sintering, Na₂O significantly lowers the temperature at which a liquid glassy phase forms. uomustansiriyah.edu.iqzschimmer-schwarz-ceramco.it This liquid phase wets the solid ceramic particles, such as clay and quartz, promoting their rearrangement and enhancing the diffusion processes that lead to densification. ustb.edu.cn
This fluxing action allows for sintering at lower temperatures, which results in energy savings and provides better control over the final microstructure of the ceramic product. zschimmer-schwarz-ceramco.itmdpi.com The resulting properties, including strength, porosity, and dimensional stability, are all influenced by the amount and type of flux used. The use of Na₂O is therefore fundamental in the production of a vast array of ceramic products, from traditional pottery and sanitary-ware to advanced technical ceramics. researchgate.netmdpi.com
Influence on Microstructure and Mechanical Properties of Ceramics
This compound (Na₂O) plays a significant role as a fluxing agent and a modifier in ceramic manufacturing, exerting a considerable influence on the final microstructure and mechanical properties of the material. Its presence, even in small quantities as an impurity in materials like Bayer alumina (B75360), can alter the sintering process and the resulting ceramic body.
Research shows that the ratio of this compound to other components, such as silicon dioxide (SiO₂), strongly affects shrinkage rates during sintering, the final density, and the microstructure. researchgate.net In alumina ceramics, an increase in Na₂O content has been observed to slow down both densification and grain growth. researchgate.net This is because Na₂O is not soluble in aluminum oxide (Al₂O₃) and tends to segregate at the grain boundaries, often forming an intergranular phase with other impurities like SiO₂ and calcium oxide (CaO). researchgate.net The formation of a liquid phase at high temperatures due to the presence of Na₂O can influence the sintering behavior. researchgate.net
In certain glass-ceramic systems, the introduction of Na₂O can have a detrimental effect on mechanical hardness. For instance, in glass-ceramics based on the CaO–MgO–P₂O₅–CaF₂–SiO₂ system, progressively replacing magnesium oxide (MgO) with Na₂O leads to a decrease in Vicker's microhardness values. This change is attributed to the formation of a sodium calcium silicate phase, which increases with higher Na₂O content, altering the crystalline structure of the material. cas.cz
| Ceramic System | Influence of Increased Na₂O | Observed Effect | Reference |
|---|---|---|---|
| Bayer Alumina | Increased Na₂O content | Slows down densification and grain growth. | researchgate.net |
| CaO–MgO–P₂O₅–CaF₂–SiO₂ Glass-Ceramic | Replacement of MgO with Na₂O | Decreased Vicker's microhardness. | cas.cz |
| Na₂O-CaO-SiO₂-P₂O₅ Glass-Ceramic | Partial substitution of CaO with other oxides | Significant improvement in mechanical properties. | nih.gov |
This compound in Advanced Ceramics for High-Temperature Applications
Oxide ceramics are a class of materials known for their remarkable properties, including resistance to high temperatures, high mechanical strength, and chemical inertness, making them suitable for demanding industrial applications. cttc.frsyalons.com These materials, which include alumina (Al₂O₃), zirconia (ZrO₂), and silica (B1680970) (SiO₂), are often used in electronics, aerospace, and medical fields. cttc.fr
This compound is a key component in certain types of advanced ceramics, particularly in glass and glass-ceramic formulations. In silicate ceramics, the addition of Na₂O can lower the melting point of the glass, which facilitates molding and shaping processes. ggsceramic.com While this may seem counterintuitive for high-temperature applications, it is a crucial step in the manufacturing of complex ceramic components. The final properties are achieved through controlled heat treatment (sintering), which densifies the material. cttc.fr
In some applications, small additions of this compound can be beneficial. For example, in the production of corundum ceramics, minor additions of Na₂O can reduce the required roasting temperature while helping to synthesize a high-strength, fine-grained ceramic structure. researchgate.net However, the presence of sodium-containing compounds can also be a point of concern in certain high-temperature corrosive environments. For instance, in MoSi₂-based ceramics, hot corrosion can occur with Na₂SO₄, leading to the formation of sodium tantalates if Ta₂O₅ is present, which can retard the dissolution of the protective SiO₂ scale. researchgate.net
Therefore, the role of this compound in high-temperature ceramics is multifaceted. It can act as a processing aid by lowering melting temperatures, but its presence must be carefully controlled to avoid compromising the final material's performance, particularly its chemical stability and resistance to corrosion at elevated temperatures. ggsceramic.comresearchgate.net
This compound in Electrochemical Energy Storage Systems
The increasing demand for large-scale energy storage has spurred significant research into alternatives to lithium-ion batteries, with sodium-ion batteries (SIBs) emerging as a promising candidate due to the natural abundance and low cost of sodium. acs.org A critical area of development within SIBs is the move towards all-solid-state batteries (ASSBs), which replace flammable liquid electrolytes with solid, ion-conducting materials. mdpi.comneicorporation.com This transition is expected to enhance battery safety by eliminating leakage and reducing fire risk, while also potentially enabling higher energy densities through the use of a sodium metal anode. researchgate.netacs.org this compound is a fundamental constituent of several leading classes of inorganic solid electrolytes for these advanced battery systems. mdpi.comosti.gov
This compound-Based Solid Electrolytes for All-Solid-State Sodium Batteries
Inorganic solid electrolytes are central to the development of ASSBs. acs.org Oxide-based materials are particularly attractive due to their advantages, such as chemical stability in air and ease of handling, although they can sometimes have lower conductivity than sulfide-based electrolytes. researchgate.net Among the oxide electrolytes, those containing this compound, such as β''-alumina and NASICON-type materials, are highly regarded for their high ionic conductivity and electrochemical stability. nih.gov These materials must possess a suite of properties to be practical, including high ionic conductivity (ideally >10⁻⁴ S/cm at room temperature), a wide electrochemical stability window, and mechanical strength to suppress the growth of sodium dendrites. researchgate.netacs.org
NASICON, an acronym for Na Super Ionic CONductor, represents a class of materials with the general formula Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂. aip.orgresearchgate.net First discovered in the 1970s, these materials are characterized by a robust three-dimensional framework structure composed of ZrO₆ octahedra and (Si/P)O₄ tetrahedra that share corners. aip.org This framework creates interconnected interstitial spaces that facilitate the rapid transport of Na⁺ ions. aip.org
The crystal structure of NASICON can be either rhombohedral or monoclinic, depending on the composition (the value of 'x') and temperature. aip.org The rhombohedral phase generally exhibits higher ionic conductivity due to its more symmetric structure, which enhances Na⁺ mobility. mdpi.com The transport of sodium ions occurs through a hopping mechanism between different crystallographic sites within the lattice. aip.org Initially, conduction was thought to occur between two primary sodium sites (Na1 and Na2). However, more recent research has identified a third site (Na3), leading to a more complex understanding of the conduction pathways. The primary diffusion routes are now believed to be Na2–Na3–Na1–Na3–Na2 and Na2–Na3–Na3–Na2. aip.org The ionic conductivity is highly dependent on the concentration of sodium ions and the specific arrangement of Si and P in the structure, with compositions where x is between 1.8 and 2.2 often exhibiting the highest performance. aip.orgmdpi.com Doping the NASICON structure is a common strategy to enhance conductivity by increasing the concentration of mobile Na⁺ ions or by stabilizing the more conductive rhombohedral phase. mdpi.commdpi.com
| Property | Description | Reference |
|---|---|---|
| General Formula | Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂ | aip.org |
| Crystal Structure | Rhombohedral or Monoclinic, depending on composition and temperature. The framework consists of corner-sharing ZrO₆ octahedra and (Si/P)O₄ tetrahedra. | aip.orgmdpi.com |
| Ionic Conduction Mechanism | 3D hopping of Na⁺ ions between Na1, Na2, and Na3 sites. Key pathways are Na2–Na3–Na1–Na3–Na2 and Na2–Na3–Na3–Na2. | aip.org |
| Typical Ionic Conductivity | ~10⁻³ to 10⁻⁴ S/cm at room temperature. | nih.govmdpi.com |
Sodium beta-alumina (β-Al₂O₃) and its related phase, beta-double-prime-alumina (β''-Al₂O₃), are other prominent classes of this compound-based solid electrolytes. osti.gov These materials are non-stoichiometric sodium aluminates known for their rapid transport of Na⁺ ions. breddostacos.com β''-Al₂O₃, with a typical composition of Na₂O·5-7Al₂O₃, generally exhibits higher ionic conductivity than the β-Al₂O₃ phase (Na₂O·8-11Al₂O₃). acs.org
The crystal structure of beta-aluminas consists of spinel-like blocks of aluminum and oxygen atoms separated by "conduction planes" where the mobile Na⁺ ions reside. acs.orgbreddostacos.com The higher concentration of sodium ions in the conduction planes of β''-Al₂O₃ contributes to its superior conductivity. acs.org Single crystals of Na-β''-Al₂O₃ can achieve very high ionic conductivities, on the order of 0.2–0.4 S/cm at 300 °C. acs.org However, achieving a pure, dense β''-Al₂O₃ ceramic is challenging, as it requires high sintering temperatures (above 1500-1600 °C) and often requires stabilizing dopants like MgO or Li₂O to prevent decomposition. acs.orgbreddostacos.com The conduction mechanism in these materials involves the two-dimensional movement of Na⁺ ions within the conduction planes, hopping between available sites. breddostacos.com DFT studies suggest that ion transport is likely dominated by alkali metal interstitials in β-alumina and by vacancies in β''-alumina. arxiv.org
Besides NASICON and beta-alumina, researchers are exploring other oxide systems. For example, Na₅GdSi₄O₁₂ (NGS) has been reinvestigated as a potential alternative to beta-alumina, demonstrating high ionic conductivity (1.9 × 10⁻³ S cm⁻¹ at 30 °C) and good chemical stability. nih.gov
A major hurdle for the practical application of all-solid-state sodium batteries is the poor physical and chemical stability at the interface between the solid electrolyte and the electrodes, particularly the sodium metal anode. researchgate.net The high reactivity of sodium metal can lead to reduction of the electrolyte, forming an unstable interface with high resistance. acs.org Furthermore, uneven plating and stripping of sodium during cycling can lead to the formation and growth of sodium dendrites—thin, needle-like structures that can penetrate the solid electrolyte, causing an internal short circuit and catastrophic battery failure. acs.orgnih.gov
Several strategies are being pursued to address these interfacial challenges. One key approach is to improve the "wetting" of the solid electrolyte by the molten sodium during cell assembly or by the plated sodium during operation. nih.gov Good wetting ensures a more uniform contact area, which lowers the interfacial resistance and promotes a more even flux of sodium ions, thereby suppressing dendrite formation. nih.gov
Another effective strategy is interfacial engineering, which involves introducing a thin buffer layer or interlayer between the anode and the electrolyte. researchgate.netnih.gov This layer must be chemically stable against both the anode and the electrolyte and be a good conductor of Na⁺ ions. For example, studies have shown that introducing Fe₂O₃ into a NASICON electrolyte can reduce interfacial resistance and enhance stability. The Fe³⁺ at the interface is reduced by the sodium anode, which helps to even out the electric field and suppress dendrite growth. sciopen.com Similarly, creating a stable, Na⁺-conducting interlayer in situ has been shown to dramatically lower interface resistance and prevent dendrite formation, leading to stable cycling. nih.gov Composite electrolytes, which combine a ceramic electrolyte like NASICON with a polymer, are also being explored to improve interfacial contact and dendrite suppression due to the polymer's flexibility. acs.org
Layered Oxide Cathode Materials for Sodium-Ion Batteries
Sodium-ion batteries (SIBs) are emerging as a compelling alternative to lithium-ion batteries (LIBs), primarily due to the natural abundance and lower cost of sodium. rsc.org Layered transition metal oxides, with the general formula NaₓTMO₂ (where TM is a transition metal), are leading candidates for SIB cathodes due to their high specific capacity and ease of synthesis. mdpi.comfrontiersin.org These materials are structurally similar to the cathodes used in LIBs, featuring layers of transition metal oxide sheets with sodium ions intercalated between them. mdpi.com However, the larger size of sodium ions compared to lithium ions introduces unique challenges, including structural instability and phase transitions during battery cycling. mdpi.comcip.com.cn
The two primary crystal structures for these layered oxides are designated as P2-type and O3-type, based on the coordination environment of the sodium ions (prismatic or octahedral) and the stacking sequence of the oxide layers. nih.govoaes.cc O3-type cathodes typically have a higher initial sodium content and thus a higher initial specific capacity. oaes.ccresearchgate.net In contrast, P2-type structures often exhibit faster sodium ion diffusion due to their more open prismatic pathways, leading to better rate performance and cycling stability. nih.govoaes.cc
Structural Design and Electrochemical Performance Optimization
The performance of layered oxide cathodes is intrinsically linked to their structural design. sciengine.com Key strategies to enhance electrochemical performance focus on improving structural stability, increasing ionic and electronic conductivity, and mitigating detrimental phase transitions. acs.orgmdpi.com
Microstructure design is another critical area of research. sciengine.comresearchgate.net Creating specific morphologies such as microspheres, nanoplates, or nanowires can shorten the diffusion paths for sodium ions and electrons, thereby improving the material's rate capability. sciengine.com
The development of composite or multiphase materials , such as combining P2 and O3 structures, has shown promise. researchgate.net These integrated structures can leverage the high capacity of the O3 phase and the high rate capability of the P2 phase, resulting in a cathode material with both high energy density and a long cycle life. researchgate.net This biphase synergy helps to accommodate structural changes and maintain performance over repeated cycling. researchgate.net
| Strategy | Objective | Example | Reference |
| Elemental Doping | Enhance structural stability, suppress phase transitions | Doping with metals to prevent structural collapse | rsc.org |
| Microstructure Design | Improve kinetics by shortening diffusion paths | Nanostructuring (nanoplates, nanowires) | sciengine.com |
| Composite Structures | Combine benefits of different phases | P2/O3 integrated layered oxides | researchgate.net |
| Surface Modification | Improve interfacial stability | Creating protective surface coatings | mdpi.com |
Air-Stability and Environmental Sensitivity of Cathode Materials
A significant challenge for the practical application of many layered oxide cathodes is their poor stability when exposed to ambient air. rsc.orgsciengine.com These materials are often sensitive to moisture and carbon dioxide, which can lead to the formation of surface impurities like sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH). mdpi.comrsc.org This degradation can result in a loss of active sodium, irreversible structural changes, and a significant decline in electrochemical performance. mdpi.comacs.org
The sensitivity to air is generally higher for sodium-based layered oxides compared to their lithium counterparts. acs.org This increased sensitivity is attributed to the larger size and different chemistry of sodium ions. rsc.org When exposed to humidity, water molecules can intercalate into the layered structure, expanding the interlayer spacing and leading to the degradation of the material. rsc.orgnih.gov
Several strategies are being explored to improve the air stability of these cathode materials:
High-Entropy Strategies: Introducing a high degree of disorder in the transition metal layer by using multiple elements can suppress phase transitions and enhance the stability of the oxygen framework, leading to improved air stability. mdpi.com
Doping: The introduction of certain elements can enhance the material's resistance to oxidation and reduce its sensitivity to moisture. mdpi.commdpi.com For instance, niobium (Nb) doping has been shown to form a protective surface layer that prevents water from entering the material's structure. mdpi.com
Surface Coatings: Applying a thin, protective coating to the surface of the cathode particles can act as a barrier against moisture and CO₂, preventing degradation reactions. mdpi.com
Interface Engineering: Creating a stable interface, for example through the superficial concentration of titanium, can protect the cathode from atmospheric and electrochemical corrosion. nih.gov
Research has shown that even short-term exposure to air can have a detrimental effect. For example, some materials show signs of degradation after just a few hours. rsc.org The development of air-stable cathode materials is crucial for reducing manufacturing costs and ensuring the long-term performance and reliability of sodium-ion batteries. sciengine.comrsc.org
Phase Transitions and Volume Changes During Sodiation/Desodiation
During the charging and discharging of a sodium-ion battery, sodium ions are extracted from (desodiation) and inserted into (sodiation) the cathode material. This process inevitably leads to structural changes, known as phase transitions. cip.com.cnpolimi.it These phase transitions are often accompanied by significant volume changes in the crystal lattice. boisestate.eduustb.edu.cn
For instance, P2-type cathodes can undergo a transition to an O2 or OP4 phase at high voltages (deep desodiation). nih.govjim.org.cn The P2-O2 transition, in particular, is known to cause a large volume change and is often irreversible, leading to rapid capacity decay. ustb.edu.cnjim.org.cn Similarly, O3-type cathodes can experience a series of phase transitions (e.g., O3 → P3) during cycling, which can also be detrimental to the battery's performance. frontiersin.orgacs.org
These volume changes can cause mechanical stress within the cathode particles, leading to the formation of microcracks and the eventual pulverization of the material. kit.edusioc-journal.cn This degradation process results in a loss of electrical contact between particles and a decline in the battery's capacity over time. kit.edu
Strategies to mitigate these issues include:
Suppressing Phase Transitions: Doping with various elements can help to suppress these detrimental phase transitions. jim.org.cnosti.gov For example, substituting some of the transition metals with other elements can stabilize the P2 structure and prevent the transition to the O2 phase. cip.com.cnjim.org.cn
Minimizing Volume Change: The design of "zero-strain" or "low-strain" materials is a key goal. kit.edu By carefully selecting the composition of the transition metal layer, it is possible to create materials that exhibit minimal volume changes during sodiation and desodiation. kit.edu
Anionic Redox: Triggering a reversible anionic redox reaction through specific configurations can help to boost the energy density while maintaining structural stability. osti.gov
Understanding and controlling these phase transitions and the associated volume changes is critical for developing long-lasting and high-performance sodium-ion batteries. acs.orgberkeley.edu
| Phase Transition | Associated Issue | Mitigation Strategy | Reference |
| P2 → O2 | Large volume change, irreversibility, capacity fade | Doping (e.g., with Cu, Mg) to suppress the transition | ustb.edu.cnjim.org.cn |
| O3 → P3 | Structural degradation, performance decay | Introducing P-type characteristics to achieve a solid-solution transition | acs.org |
| Jahn-Teller Distortion | Lattice distortion, structural instability | High-entropy design to suppress distortion | mdpi.combohrium.com |
This compound as a Component in Catalytic Systems
This compound (Na₂O) plays a significant role in various catalytic systems, acting either as a support for the active catalyst or as a promoter that enhances the catalyst's activity, selectivity, and stability.
Role as a Catalyst Support and Promoter
As a catalyst support , this compound can be a component of materials like alumina or silicates. mdpi.comgoogle.com The support provides a high surface area for the dispersion of the active catalytic species, preventing their aggregation and maintaining catalytic activity. scientific.net For example, this compound has been loaded onto carbon nanotubes to increase the basicity of the catalyst for certain reactions. mdpi.com
More commonly, this compound is used as a promoter . In this role, it is added in small quantities to a catalyst to improve its performance. For instance, in Claus catalysts, which are used to recover elemental sulfur from gaseous hydrogen sulfide, an increased this compound content on an activated alumina support has been shown to enhance resistance to sulfate (B86663) poisoning and improve catalytic activity. google.com this compound can also be used as a promoter for iron-based catalysts on an alumina support. google.com
Participation in Oxidation-Reduction Catalysis
This compound is involved in oxidation-reduction (redox) catalysis. Its presence can influence the electronic properties of the active catalyst, thereby affecting its ability to facilitate redox reactions. For example, in a catalyst system comprising metallic sodium and an iron oxide on an alumina support, the sodium component plays a crucial role in the catalytic activity. google.com The basic nature of this compound can also influence the reaction pathways in certain catalytic processes.
This compound in Nuclear Waste Immobilization Matrices
The safe, long-term disposal of high-level radioactive waste (HLW) is a critical challenge for the nuclear industry. Immobilization involves converting the radioactive waste into a stable, durable, and leach-resistant solid form. This compound is a key ingredient in several of these immobilization matrices, primarily in glasses and ceramic-based materials. world-nuclear.org
Vitreous Waste Forms for High-Level Radioactive Waste
Vitrification, the process of converting waste into a glass, is the most widely used technology for immobilizing HLW. researchgate.net Borosilicate glass is the preferred matrix due to its ability to incorporate a wide variety of radionuclides, its processability, and its long-term durability. researchgate.netCurrent time information in Nyong-et-Kellé, CM. this compound is a fundamental component in these glass formulations, acting as a flux to lower the melting temperature. acs.orgresearchgate.net This is advantageous as it reduces the volatility of fission products like cesium and ruthenium during processing. acs.org
The composition of these glasses is complex, often containing a multitude of oxides. A study of 479 radioactive waste glass formulations revealed that nearly all (97.7%) contained this compound, making it one of the most common constituents alongside silica, iron oxide, and boron oxide. acs.orgresearchgate.netucl.ac.uk The final vitreous product is a result of melting the waste with glass-forming additives, including this compound, to create a stable matrix that incorporates the contaminants. acs.org While borosilicate glasses are most common, other glass families like sodium-aluminosilicate, iron phosphates, and boroaluminosilicates are also utilized for HLW immobilization. acs.orgresearchgate.net
Influence on Waste Glass Durability and Leaching Behavior
The chemical durability of the waste glass, particularly its resistance to leaching by groundwater, is a paramount concern for long-term geological disposal. This compound, while essential for processing, can have a detrimental effect on the glass's resistance to aqueous attack. Current time information in Nyong-et-Kellé, CM.researchgate.net An increased concentration of this compound can weaken the glass structure, making it more susceptible to leaching. researchgate.net
The table below summarizes the effect of this compound on key properties of sodium borosilicate glasses used for waste immobilization, based on a comprehensive analysis of numerous compositions. acs.org
| Property | Effect of Increasing this compound Content | Reference |
| Liquidus Temperature (Tliq) | Decreases (up to ~30 wt%) | acs.org |
| Glass Transition Temp (Tg) | Decreases (for amounts > 20 wt%) | acs.org |
| Density (at 20°C) | Increases (up to ~30 wt%) | acs.org |
| Viscosity (at 1273 K) | Decreases | acs.org |
| Ionic Resistivity (at 150°C) | Decreases | acs.org |
Incorporation in Synroc-Type Titanate Ceramics
Synroc (Synthetic Rock) is an advanced ceramic waste form developed as an alternative to glass. researchgate.netwarwick.ac.uk It is a polyphase titanate ceramic designed to immobilize HLW in a geochemically stable mineral assemblage. researchgate.netbham.ac.uk The primary phases in the original Synroc-C formulation are hollandite, zirconolite, and perovskite, which are capable of incorporating a wide range of radionuclides into their crystal structures. osti.govresearchgate.net
However, the presence of sodium in many HLW streams presents a challenge for standard Synroc formulations, which can typically only incorporate up to 2 wt% Na₂O. researchgate.net Excess sodium can lead to the formation of less durable phases and increase leachability. researchgate.net To address this, Synroc formulations have been modified to include sodium-hosting phases. One such phase is freudenbergite (Na₂Al₂Ti₆O₁₆), which can incorporate sodium while exhibiting satisfactory leach resistance and radiation tolerance. researchgate.net Another approach involves the formation of a (Na₀.₅Nd₀.₅)TiO₃-type perovskite, which has been shown to successfully immobilize higher concentrations of sodium. researchgate.net For defense wastes with high sodium and silicon content, a variation known as SYNROC-D was developed, which incorporates cesium into a nepheline (NaAlSiO₄) phase instead of hollandite. ansto.gov.auiaea.org
ANSTO has also developed Synroc-glass composite wasteforms where radioactive materials are incorporated into durable crystalline titanate phases within a glass matrix, which is particularly useful for wastes with high concentrations of sodium and silicon. researchgate.net
Radiation Resistance and Long-Term Stability of Immobilization Forms
The long-term performance of nuclear waste forms is critically dependent on their ability to withstand the effects of radiation from the decay of encapsulated radionuclides. osti.gov This radiation can cause structural damage, such as the transition from a crystalline to an amorphous state in ceramics, which could potentially increase leaching rates. osti.gov
Geochemical studies of natural minerals analogous to those in Synroc, which have retained radioactive elements for geological timescales, suggest that the alpha-particle flux in Synroc is unlikely to impair its ability to immobilize waste over the required periods. bham.ac.uk Experimental studies involving doping Synroc with short-lived actinides like ²⁴⁴Cm to accelerate radiation damage have been conducted to assess these long-term effects. osti.goviaea.org While significant structural changes can occur, the impact on leach rates is complex. For instance, in one study, amorphization of a curium-doped zirconolite resulted in an 11-fold increase in the plutonium leach rate, while the curium leach rate remained unchanged. plos.org The presence of sodium and its host phase can influence this behavior. Freudenbergite, a sodium-bearing phase in modified Synroc, has been noted for its reasonable resistance to radiation. researchgate.net
Emerging Applications and Novel Materials Incorporating this compound
Beyond its established role in nuclear waste management, this compound is finding its way into a new generation of advanced materials, particularly in the field of optoelectronics.
Optoelectronic Materials and Devices
The unique properties of metal oxides make them suitable for a wide range of optoelectronic applications, including solar cells, photodetectors, and light-emitting diodes. researchgate.netrsc.org Doping these metal oxides with other elements is a common strategy to tune their electronic and optical properties. researchgate.net Sodium is emerging as a viable dopant for this purpose.
For instance, sodium has been used to dope (B7801613) zinc oxide (ZnO) nanorods, a wide bandgap semiconductor. ucl.ac.uk The incorporation of sodium ions can alter the material's properties, with studies showing that it can improve the photovoltaic properties of ZnO nanorods. ucl.ac.uk Similarly, sodium has been used as a catalyst in the chemical vapor deposition (CVD) process to grow monolayers of molybdenum disulfide (MoS₂), another material of interest for nanoelectronic and optical devices. mdpi.com This sodium-mediated synthesis allows for lower growth temperatures. mdpi.com Controllable p-type doping of MoS₂ has also been achieved through sodium intercalation, which improved the photoresponse of a photodetector.
The table below provides examples of how sodium is used to modify the properties of materials for optoelectronic applications.
| Material System | Role of Sodium | Effect on Properties | Application | Reference |
| Zinc Oxide (ZnO) | Dopant (Na⁺) | Improves photovoltaic properties | Optoelectronics | ucl.ac.uk |
| Molybdenum Disulfide (MoS₂) | Catalyst in CVD growth | Enables lower synthesis temperature | Nanoelectronics | mdpi.com |
| Molybdenum Disulfide (MoS₂) | Intercalation doping | Induces p-type conductivity, improves photoresponse | Photodetectors | |
| NaLa₁₋ₓBiₓS₂ | Component of the solid solution | Allows for tuning of the band gap | Photocatalysis | researchgate.net |
Advanced Functional Materials with Tunable Properties
This compound (Na₂O) is a critical component in the synthesis and modification of a wide array of advanced functional materials. Its incorporation, whether as a network modifier in amorphous structures or as a fundamental constituent in crystalline compounds, allows for the precise tuning of optical, thermal, mechanical, and electrical properties. This versatility makes it indispensable in fields ranging from optical engineering and solid-state ionics to biomedical applications.
Tuning Properties in Glass Systems
In glass manufacturing, this compound is a quintessential network modifier, particularly in silicate and borosilicate systems. It disrupts the rigid glass network, such as the interconnected silica (SiO₄) tetrahedra, by breaking Si-O-Si bonds and creating non-bridging oxygens (NBOs). This structural alteration is a key mechanism for tuning the material's bulk properties.
In a study on lanthanum aluminosilicate glass, replacing lanthanum oxide (La₂O₃) with this compound resulted in a significant decrease in the glass transition temperature (T_g), indicating weaker bonding within the glass network. jim.org.cn This demonstrates the direct influence of the Na₂O content on the thermal properties of the glass.
| Glass System | Na₂O Content (mol%) | Property | Value | Reference |
| La₂O₃-Al₂O₃-SiO₂ | 0 (20% La₂O₃) | Glass Transition Temp. (T_g) | 874 °C | jim.org.cn |
| La₂O₃-Na₂O-Al₂O₃-SiO₂ | 15 (5% La₂O₃) | Glass Transition Temp. (T_g) | 823 °C | jim.org.cn |
| Na₂O-Al₂O₃-SiO₂ | 20 (0% La₂O₃) | Glass Transition Temp. (T_g) | 790 °C | jim.org.cn |
| Na₂O–CaO–Al₂O₃–SiO₂ (Y₂O₃ doped) | - (varied Y₂O₃) | Density | Increases from 2.56 to 2.61 g·cm⁻³ | semanticscholar.org |
Applications in Solid-State Ionics
This compound is a cornerstone in the development of materials for sodium-ion batteries (SIBs), which are a promising alternative to lithium-ion technologies. Layered transition metal oxides with the formula NaₓTMO₂ (where TM is a transition metal) are of particular interest for cathodes due to their high specific capacity. researchgate.netmdpi.com The sodium content and the presence of dopants are critical for stabilizing the crystal structure and enhancing electrochemical performance.
Doping strategies in these materials can prevent destructive phase transitions during charging and discharging cycles. researchgate.netresearchgate.net For instance, in O3-type Na₀.₉Ni₀.₅Mn₀.₃Ti₀.₂O₂ cathode materials, doping with antimony (Sb) expands the lattice spacing, which improves the initial discharge specific capacity and the capacity retention over numerous cycles. researchgate.net Similarly, co-doping P2-type Na₀.₆₇Fe₀.₅Mn₀.₅O₂ with titanium (Ti) and vanadium (V) has been shown to mitigate structural instability and improve capacity. researchgate.net
Beyond layered oxides, other compounds containing this compound are being explored as solid electrolytes. Materials with a honeycomb layer structure, such as Na₂Zn₂TeO₆, exhibit high ionic conductivity at room temperature, making them attractive candidates for all-solid-state batteries. nih.govrsc.org The ionic conductivity of these materials can be tuned by creating solid solutions; for example, a composite of Na₂Ni₂TeO₆ and Na₂Zn₂TeO₆ can achieve a maximum room temperature conductivity of 7.4 × 10⁻⁴ S cm⁻¹. rsc.org Sodium samarium silicates have also demonstrated high ionic conductivity, reaching 1.33 × 10⁻³ S cm⁻¹ at room temperature, with a wide electrochemical stability window. mdpi.com
| Material System | Dopant/Modification | Key Finding | Reference |
| O3-Na₀.₉Ni₀.₅Mn₀.₃Ti₀.₂O₂ | Sb (0.04 mol) | Capacity retention increased to 70% after 200 cycles, from 41.5% in undoped sample. | researchgate.net |
| P2-Na₀.₆₇Fe₀.₅Mn₀.₅O₂ | Ti/V (2% total) | Initial discharge capacity increased to 187.12 mAh g⁻¹ from 175.15 mAh g⁻¹ in pure sample. | researchgate.net |
| Na₂Ni₂TeO₆ / Na₂Zn₂TeO₆ Composite | 0.5 : 1.5 mixing ratio | Room temperature ionic conductivity reached 7.4 × 10⁻⁴ S cm⁻¹. | rsc.org |
| Na₅SmSi₄O₁₂ (Sodium Samarium Silicate) | Optimized Na content | Room temperature ionic conductivity of 1.33 × 10⁻³ S cm⁻¹. | mdpi.com |
| Li₁.₂Ni₀.₁₃Mn₀.₅₄Co₀.₁₃O₂ (for Li-ion battery) | 3% Na doping | Impedance decreased by >3 orders of magnitude, enhancing Li-ion diffusion. | nih.gov |
Tailoring Bioactive Glasses
In the field of biomedical materials, the composition of bioactive glasses is carefully controlled to tune their interaction with biological environments. The rate of degradation and the level of bioactivity are highly dependent on the glass composition. researchgate.netmdpi.com In soda-lime phosphosilicate glasses, a systematic substitution of calcium oxide (CaO) for this compound allows for the tuning of properties while keeping the network connectivity constant. researchgate.net Research has shown that increasing the Na₂O content leads to a linear decrease in the glass transition temperature and the peak crystallization temperature. researchgate.netmdpi.com The density and thermal expansion coefficient are also directly related to the this compound content. researchgate.netnih.gov
The substitution of Na₂O with other oxides can significantly alter bioactivity. For instance, replacing Na₂O with titanium dioxide (TiO₂) in a phosphate-based bioglass was found to accelerate the formation of spherical hydroxyapatite (B223615) on the material's surface. nih.gov Conversely, studies on SiO₂-P₂O₅-CaO-CaF₂-Na₂O glasses for air abrasion applications found that decreasing the Na₂O content (in exchange for CaO) increased the Vickers hardness, which is attributed to a more compact silicate network. aimspress.com
| Glass System (mol%) | Na₂O Content (mol%) | CaO Content (mol%) | Glass Transition Temp. (T_g) | Density (g/cm³) | Reference |
| 4.6 P₂O₅ - 44.7 SiO₂ - x Na₂O - (45.7-x) CaO | 24.3 | 21.4 | 541 °C | 2.66 | researchgate.net |
| 4.6 P₂O₅ - 44.7 SiO₂ - x Na₂O - (45.7-x) CaO | 29.3 | 16.4 | 526 °C | 2.63 | researchgate.net |
| 4.6 P₂O₅ - 44.7 SiO₂ - x Na₂O - (45.7-x) CaO | 34.3 | 11.4 | 508 °C | 2.59 | researchgate.net |
| 4.6 P₂O₅ - 44.7 SiO₂ - x Na₂O - (45.7-x) CaO | 39.3 | 6.4 | 496 °C | 2.56 | researchgate.net |
| 4.6 P₂O₅ - 44.7 SiO₂ - x Na₂O - (45.7-x) CaO | 44.3 | 1.4 | 467 °C | 2.52 | researchgate.net |
Influence on Ferroelectric and Piezoelectric Materials
This compound is a key ingredient in many lead-free piezoelectric ceramics, which are sought after for applications in sensors and actuators. Potassium Sodium Niobate, (K₀.₅Na₀.₅)NbO₃ or KNN, is a prominent example. researchgate.net This material is a solid solution of the ferroelectric potassium niobate (KNbO₃) and the anti-ferroelectric sodium niobate (NaNbO₃). researchgate.net The properties of KNN ceramics can be finely tuned by adjusting the K/Na ratio and by introducing various dopants. mdpi.com These modifications are used to shift the phase transition temperatures, such as the orthorhombic-to-tetragonal (O-T) phase transition, to near room temperature, which often results in enhanced piezoelectric properties. researchgate.net Doping KNN-based ceramics with other compounds like CaZrO₃ can also influence the dielectric permittivity and transition temperatures.
| Material System | Key Property | Value | Reference |
| (K₀.₅Na₀.₅)NbO₃ (KNN) | Piezoelectric constant (d₃₃) | 80–180 pC/N (undoped) | researchgate.net |
| Curie Temperature (T_C) | ~420 °C | researchgate.net | |
| 0.98(K₀.₅Na₀.₅)NbO₃ − 0.02CaZrO₃ | Orthorhombic-Tetragonal Transition (T_O-T) | ~140 °C | |
| Curie Temperature (T_C) | ~260 °C | ||
| Piezoelectric constant (d₃₃) | 240 pC/N | ||
| Planar electromechanical coupling (k_p) | 45% |
Future Research Directions and Unresolved Challenges in Sodium Oxide Chemistry
Development of Novel Sodium Oxide-Based Materials with Enhanced Functionality
The exploration of new this compound-containing materials with tailored properties is a major frontier in materials science. In the realm of energy storage, researchers are designing novel sodium-ion battery (SIB) electrodes with enhanced performance. For instance, amorphous CoSnO3 nanocubes wrapped in reduced graphene oxide (a-CoSnO3@rGO) have been developed as a high-capacity anode material for SIBs. monolithai.comrsc.org This composite material exhibits superior electrochemical performance compared to pristine a-CoSnO3, a result attributed to its unique 3D-rGO-wrapping architecture that creates a highly conductive network, facilitates ion and electron diffusion, and accommodates volume changes during sodiation and desodiation. monolithai.com
Another promising area is the development of oxygen-deficient and heterostructured materials. An example is an oxygen-deficient vanadium oxide@N-doped carbon (VNC) heterostructure, which has shown high sodium-ion storage capability and stability. researchgate.net The synergy between the hierarchically porous framework, phase heterojunctions with oxygen vacancies, and interfacial coupling with N-doped carbon enhances electron and ion transport while mitigating volume changes. researchgate.net Mixed transition-metal oxides (MTMOs) are also being investigated as advanced electrode materials due to their potential for high theoretical capacities. monolithai.comrsc.org Furthermore, perovskite oxide materials are showing promise for supercapacitor applications. rsc.org The development of novel sodium-based solid-state electrolytes is another critical research avenue, with studies on melt infiltration of sodium salts into mesoporous scaffolds to enhance ionic conductivity through interface engineering. anl.gov
Advanced Characterization Techniques for In Situ and Operando Studies
A deeper understanding of the complex electrochemical processes occurring in this compound-based materials is crucial for their optimization. Advanced characterization techniques that allow for real-time observation of structural and chemical changes under operating conditions (in situ and operando studies) are indispensable. Techniques such as in situ spectroscopy, operando diffraction, and high-resolution microscopy are vital for elucidating the dynamic behavior and degradation mechanisms of materials like SIB cathodes. technologynetworks.comsamaterials.com
Key techniques and their applications include:
In situ X-ray Diffraction (XRD): This technique is used to study the structural evolution of electrode materials during charging and discharging, providing insights into phase transitions and volume changes. technologynetworks.com
X-ray Photoelectron Spectroscopy (XPS): High-resolution XPS with depth profiling offers valuable information on the redox mechanisms and the local structural changes within cathode materials. technologynetworks.com
Synchrotron-based techniques: Synchrotron X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine-structure (EXAFS) provide detailed insights into the oxidation states of elements and the local atomic structure. technologynetworks.com
Microscopy Techniques: In situ transmission electron microscopy (TEM) and atomic force microscopy (AFM) allow for the direct visualization of morphological changes and the growth of the solid electrolyte interphase (SEI). rsc.orgrsc.org
Other Techniques: Neutron diffraction, 3D tomography, and solid-state nuclear magnetic resonance (NMR) spectroscopy are also being employed to gain a comprehensive understanding of SIB systems. rsc.org
These advanced characterization methods provide critical data that can guide the rational design of more robust and efficient this compound-based materials. technologynetworks.comCurrent time information in Nyong-et-Kellé, CM.
Integration of Computational and Experimental Approaches for Rational Design
The combination of computational modeling and experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new materials. rsc.org Computational approaches, such as Density Functional Theory (DFT), can predict the structural, electronic, and electrochemical properties of materials, thereby guiding experimental efforts toward the most promising candidates. researchgate.netrsc.orgrsc.org This integrated approach enables a rational design process, saving time and resources compared to traditional trial-and-error methods.
For instance, DFT calculations have been used to understand the enhanced interfacial interactions and charge transfer in vanadium oxide@N-doped carbon composites, corroborating experimental findings. researchgate.net In the design of layered oxide cathodes for SIBs, computational analysis helps in understanding how the composition and arrangement of transition metals affect phase stability and structural integrity during sodium insertion and extraction. rsc.org The concept of "cationic potential" has been introduced to predict the stacking structures of layered materials, facilitating the rational design of electrodes with improved performance. researchgate.net
The synergy between computational and experimental studies is driving significant advances in the design of high-energy SIB cathodes and other functional materials. rsc.org This integrated approach is essential for tackling the complexity of multi-component systems and for developing a fundamental understanding that underpins applied research. arxiv.org
Addressing Long-Standing Challenges in Sodium-Ion Battery Technology
Despite their promise, SIBs face several challenges that hinder their widespread commercialization. A primary issue is the performance degradation of sodium-containing cathodes during repeated charge and discharge cycles. anl.govtechnologynetworks.com This degradation is often linked to the formation of cracks in the cathode particles due to mechanical strain, particularly in materials with non-uniform distributions of transition metals. anl.govtechnologynetworks.com
Recent research has focused on mitigating these issues through careful control of material synthesis. For example, fine-tuning the heat treatment during the preparation of sodium-ion oxide cathodes has been shown to prevent crack formation, leading to significantly improved cycle life. anl.govtechnologynetworks.com Another key challenge is the lower energy density of SIBs compared to their lithium-ion counterparts. monolithai.comapricum-group.com This is partly due to the larger ionic radius of sodium, which can cause greater mechanical stress and faster degradation of electrode materials. apricum-group.com
Future research will continue to focus on:
Improving the structural stability of cathode materials. monolithai.com
Enhancing the energy density and cycle life of SIBs. apricum-group.comresearchgate.net
Developing more efficient and stable electrode materials. monolithai.com
Reducing or eliminating the use of expensive and less sustainable elements like nickel in cathodes. anl.govtechnologynetworks.com
Overcoming these challenges is critical for establishing SIBs as a viable alternative to lithium-ion batteries, especially for applications like urban electric vehicles and large-scale grid energy storage. monolithai.comanl.govtechnologynetworks.com
Optimizing this compound Content for Tailored Glass and Ceramic Properties
In the field of glass and ceramic science, the concentration of this compound is a critical parameter that can be tuned to achieve specific material properties. In bioactive glasses, for example, the this compound content influences the material's degradation rate and bioactivity. researchgate.net While its primary role is often to lower the melting temperature and improve workability, the amount of this compound also affects the network connectivity of the glass, which in turn dictates its solubility and biological response. researchgate.netacademie-sciences.fr
Systematic studies involving the substitution of this compound for other components, such as calcium oxide, have shown a direct correlation between this compound content and properties like thermal expansion coefficient, glass transition temperature, and crystallization behavior. researchgate.net However, a high concentration of this compound can sometimes lead to a cytotoxic response due to rapid ion exchange at the glass surface. researchgate.net
Future research in this area will focus on:
Precisely controlling the this compound content to tailor the resorption rate of bioactive glasses for specific clinical applications. researchgate.net
Developing new glass and glass-ceramic compositions with optimized this compound levels for enhanced mechanical and biological performance. rsc.org
Using statistical models and machine learning to predict the relationship between glass composition and properties, facilitating the design of new materials. academie-sciences.fr
The ability to tailor the properties of glasses and ceramics by optimizing their this compound content is crucial for their application in fields ranging from biomedical engineering to metallurgy. researchgate.net
Sustainable and Cost-Effective Manufacturing of this compound Materials
The development of sustainable and economically viable manufacturing processes for this compound and sodium-containing materials is essential for their large-scale application. The abundance and low cost of sodium are significant advantages, particularly for SIBs, which are seen as a more sustainable alternative to lithium-ion batteries. monolithai.commdpi.com The use of aluminum instead of copper as the current collector in SIBs further reduces costs. mdpi.comd-nb.info
The manufacturing of this compound itself typically involves the reaction of sodium metal with sodium hydroxide (B78521) at high temperatures. procurementresource.com The operational expenditures for this process include the costs of raw materials, energy, labor, and equipment maintenance. procurementresource.com In the context of SIBs, research is underway to develop cathode materials that are free of expensive and ethically concerning elements like cobalt. samaterials.com
Future efforts in this domain will be directed towards:
Optimizing manufacturing processes to reduce energy consumption and production costs. procurementresource.com
Developing synthesis routes that utilize abundant and environmentally friendly precursors.
Establishing efficient recycling methods for sodium-ion batteries and other sodium-based materials to create a circular economy.
The successful implementation of sustainable and cost-effective manufacturing practices will be a key determinant in the widespread adoption of this compound-based materials in various industrial sectors. d-nb.infoimarcgroup.com
Q & A
Q. What are the common laboratory methods for synthesizing sodium oxide, and what are their key considerations?
Methodological Answer: this compound is typically synthesized via two primary routes:
-
Metallic Sodium Reaction : Reacting sodium hydroxide (NaOH) with metallic sodium (Na) under controlled conditions:
Key Considerations : Use anhydrous conditions to prevent unintended hydrolysis. Hydrogen gas is a by-product, requiring ventilation and explosion-proof equipment .
-
Thermal Decomposition : Heating sodium carbonate (Na₂CO₃) at 850°C:
Key Considerations : High-temperature furnaces and inert atmospheres (e.g., argon) are necessary to avoid carbonate reformation .
Q. What are the primary chemical reactions of this compound, and how are they utilized in material synthesis?
Methodological Answer : Na₂O reacts vigorously with:
-
Water : Produces sodium hydroxide (exothermic):
Used to generate alkaline solutions for glass etching or ceramic processing .
-
CO₂ : Forms sodium carbonate, critical in glass manufacturing:
-
Acids : Neutralization reactions yield salts (e.g., NaCl with HCl).
These reactions underpin its role in synthesizing silicates for ceramics and glasses .
Advanced Research Questions
Q. How can researchers optimize this compound content in vitrified waste forms to balance melting temperature and durability?
Methodological Answer : In vitrification (e.g., nuclear waste treatment), Na₂O content influences glass transition temperature () and chemical stability. A study demonstrated:
| Na₂O Content (%) | SiO₂/Al₂O₃ (%) | Melting Temp (°C) | Leach Resistance |
|---|---|---|---|
| 10 | 40–60 | 1350 | High |
| 20 | 40–60 | 1250 | Moderate |
| Procedure : |
Q. How can multi-criteria decision-making (MCDM) methods resolve contradictions in this compound synthesis data?
Methodological Answer : When conflicting data arise (e.g., purity variations from thermal vs. metallic synthesis), TOPSIS (Technique for Order Preference by Similarity to Ideal Solution) can rank methods by criteria:
| Criterion | Weight | Thermal Decomposition | Metallic Reaction |
|---|---|---|---|
| Purity (%) | 0.4 | 85 | 92 |
| Energy Cost (kW) | 0.3 | 120 | 80 |
| Safety Risk | 0.3 | High (CO₂) | Moderate (H₂) |
| Steps : |
Normalize data.
Calculate Euclidean distances from ideal/anti-ideal solutions.
Rank methods based on composite scores.
This approach balances trade-offs for optimal synthesis routes .
Q. How to design experiments to study oxide precipitation kinetics in sodium-cooled nuclear systems?
Methodological Answer : For sodium-cooled reactors, oxide precipitation in cold traps is studied via:
| Parameter | Range | Measurement Technique |
|---|---|---|
| Residence Time | 1–4 hours | Inductively Coupled Plasma (ICP-MS) |
| Temperature | 550–600°F (288–316°C) | Thermocouples |
| Oxide Capacity | 50–75% | Gravimetric Analysis |
| Protocol : |
- Simulate sodium flow in batch-cooling systems.
- Measure oxide concentration using diffusion coefficients () .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
